molecular formula C16H13N3OS B1418102 6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol CAS No. 337923-17-8

6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol

Cat. No.: B1418102
CAS No.: 337923-17-8
M. Wt: 295.4 g/mol
InChI Key: SSGXGGUYJQTXOV-UHFFFAOYSA-N
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Description

6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol is a chemical compound with the molecular formula C16H13N3OS It is characterized by the presence of a phenylsulfanyl group attached to a pyrimidinol core, which is further substituted with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol typically involves the reaction of appropriate pyrimidine and pyridine derivatives with phenylsulfanyl reagents. One common method includes the use of a nucleophilic substitution reaction where a halogenated pyrimidine reacts with a phenylsulfanyl anion in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyridinyl and pyrimidinol moieties can be reduced under specific conditions to yield corresponding reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and pyrimidinol positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridinyl or pyrimidinol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, modulating their activity. The pyridinyl and pyrimidinol moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in the observed effects.

Comparison with Similar Compounds

  • 6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol
  • 2-Phenyl-6-[(Phenylsulfanyl)methyl]-4-pyrimidinol

Comparison: Compared to its analogs, 6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol exhibits unique structural features that may confer distinct biological activities. The position of the pyridinyl group can significantly influence the compound’s reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-(phenylsulfanylmethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15-10-13(11-21-14-4-2-1-3-5-14)18-16(19-15)12-6-8-17-9-7-12/h1-10H,11H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGXGGUYJQTXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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